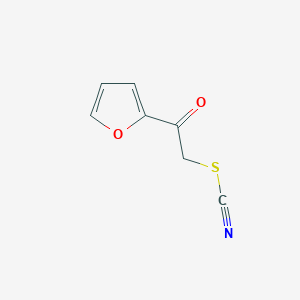
Ethyl 3-(4-benzylpiperazin-1-yl)-3-oxopropanoate
Vue d'ensemble
Description
Ethyl 3-(4-benzylpiperazin-1-yl)-3-oxopropanoate is a synthetic organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines with a wide range of applications in medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of a benzyl group, an ethoxycarbonyl group, and an acetyl group attached to the piperazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-benzylpiperazin-1-yl)-3-oxopropanoate typically involves the reaction of piperazine with benzyl chloride, followed by the introduction of the ethoxycarbonyl and acetyl groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or potassium carbonate to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(4-benzylpiperazin-1-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
Ethyl 3-(4-benzylpiperazin-1-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 3-(4-benzylpiperazin-1-yl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzylpiperazine: Lacks the ethoxycarbonyl and acetyl groups.
1-Acetylpiperazine: Lacks the benzyl and ethoxycarbonyl groups.
1-Ethoxycarbonylpiperazine: Lacks the benzyl and acetyl groups.
Uniqueness
Ethyl 3-(4-benzylpiperazin-1-yl)-3-oxopropanoate is unique due to the combination of its benzyl, ethoxycarbonyl, and acetyl groups, which confer specific chemical properties and potential biological activities that are distinct from its similar compounds.
Propriétés
Formule moléculaire |
C16H22N2O3 |
|---|---|
Poids moléculaire |
290.36 g/mol |
Nom IUPAC |
ethyl 3-(4-benzylpiperazin-1-yl)-3-oxopropanoate |
InChI |
InChI=1S/C16H22N2O3/c1-2-21-16(20)12-15(19)18-10-8-17(9-11-18)13-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3 |
Clé InChI |
OWXCNZRUHGMTPD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)N1CCN(CC1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-Furanyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B8697520.png)



![Proline, 1-[(3-nitrophenyl)sulfonyl]-](/img/structure/B8697562.png)






